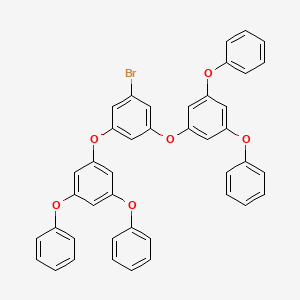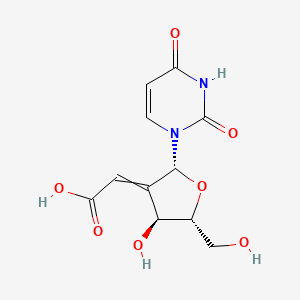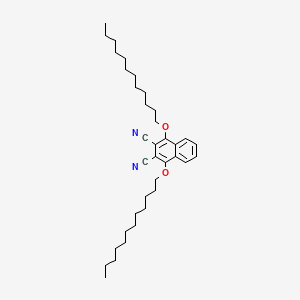![molecular formula C27H23N3O2S3 B12564720 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine CAS No. 303163-41-9](/img/structure/B12564720.png)
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine: is a complex organic compound with a unique structure that combines various functional groups, including thiazole, pyridine, and thiophene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis.
Final Coupling: The final step involves coupling the thiazole and pyridine rings with the thiophene moiety using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties.
作用机制
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The sulfonyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- N-benzyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine .
- N-benzyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine .
Uniqueness
The uniqueness of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
303163-41-9 |
|---|---|
分子式 |
C27H23N3O2S3 |
分子量 |
517.7 g/mol |
IUPAC 名称 |
4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(thiophen-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C27H23N3O2S3/c1-18-5-3-6-20(15-18)25-26(21-12-13-28-24(16-21)29-17-22-7-4-14-33-22)34-27(30-25)19-8-10-23(11-9-19)35(2,31)32/h3-16H,17H2,1-2H3,(H,28,29) |
InChI 键 |
ZPGAUOSPMSOOES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


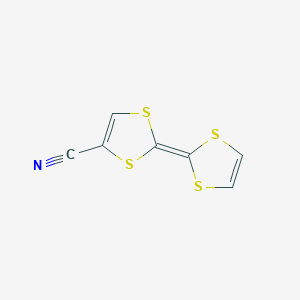
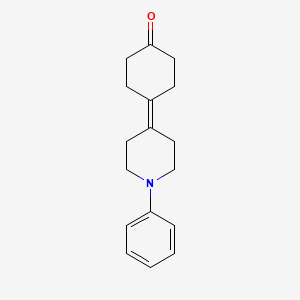
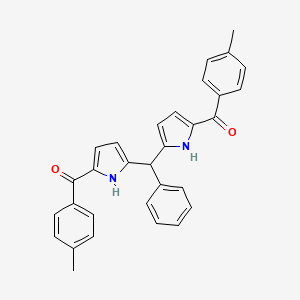
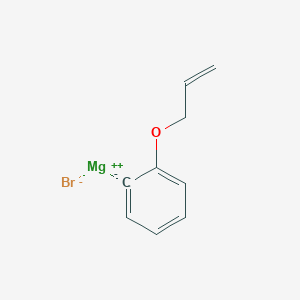
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
